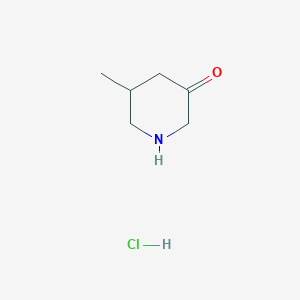

5-Methylpiperidin-3-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-6(8)4-7-3-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAXPFLHDUBLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylpiperidin 3 One Hydrochloride and Analogues

Stereoselective Synthesis Strategies

Achieving stereocontrol in the synthesis of 5-methylpiperidin-3-one and its analogues is paramount, as the spatial arrangement of substituents significantly influences their biological properties. researchgate.net Strategies to achieve this control include the use of chiral starting materials, the application of asymmetric induction, and the development of diastereoselective and enantioselective transformations.

One of the most direct approaches to obtaining enantiomerically pure piperidinones is to start the synthesis with a molecule that already contains the desired stereochemistry. This "chiral pool" approach transfers the chirality of the starting material to the final product.

A notable example is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a direct precursor to chiral 3-methyl-substituted piperidones. researchgate.net This synthesis commences with commercially available and enantiopure D-phenylglycinol. The chiral center in D-phenylglycinol is used to build the N-substituted piperidin-2-one framework. Subsequent alkylation at the C3 position to introduce the methyl group proceeds with high diastereoselectivity, which is directed by the existing chiral auxiliary. researchgate.net

Another effective strategy involves using a chiral auxiliary, such as S-α-phenylethylamine, in a double aza-Michael reaction with divinyl ketones. nih.govacs.org This method provides an atom-efficient route to chiral 2-substituted-4-piperidones. The chiral amine adds to the divinyl ketone, inducing the formation of stereocenters in the resulting piperidone ring in a diastereoselective manner. nih.gov

Table 1: Examples of Chiral Precursors in Piperidinone Synthesis

| Chiral Precursor/Auxiliary | Synthetic Method | Target Product | Reference |

|---|---|---|---|

| D-phenylglycinol | Asymmetric synthesis via condensation and alkylation | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | researchgate.net |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral element present in the substrate, reagent, or catalyst. In the synthesis of piperidinones, this is crucial during the key bond-forming steps that create new stereocenters.

The use of an N-linked chiral auxiliary, like the (1R)-2-hydroxy-1-phenylethyl group derived from D-phenylglycinol, exemplifies this principle. researchgate.net During the C-C bond formation via alkylation of the piperidin-2-one enolate with methyl iodide, the bulky chiral group on the nitrogen atom sterically hinders one face of the molecule. This forces the incoming methyl group to attack from the less hindered face, resulting in the formation of one diastereomer in significant excess. researchgate.net

Similarly, transition-metal-catalyzed reactions can achieve high levels of asymmetric induction. nih.gov For instance, the enantioselective synthesis of chiral cyclic piperazinones has been achieved through reductive amination and amidation cascades catalyzed by iridium or rhodium complexes paired with highly modular phosphoramidite-phosphine hybrid ligands. nih.gov While applied to a different heterocycle, the principles of using a chiral metal-ligand complex to control the stereochemical outcome of C-N bond formation are directly applicable to piperidinone synthesis. The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has also been extensively developed for asymmetric synthesis, exerting powerful stereochemical control over reactions of attached acyl ligands, which can be applied to build chiral fragments for piperidinone synthesis. iupac.org

Diastereoselective and enantioselective reactions are sophisticated tools for creating specific stereoisomers. These transformations can be applied to achiral precursors to generate chiral products or to modify existing chiral molecules to create new stereocenters with high selectivity.

Diastereoselective Synthesis: A highly diastereoselective four-component synthesis of piperidin-2-one substituted pyridinium (B92312) salts has been developed. researchgate.net This domino reaction involves aromatic aldehydes, Michael acceptors, pyridinium ylide, and ammonium (B1175870) acetate. The reaction proceeds with high stereoselectivity, forming only a single diastereoisomer with four stereocenters, as confirmed by NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net Diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, also provides a pathway to densely substituted and functionalized piperidines with a high degree of stereocontrol. nih.gov

Enantioselective Synthesis: Enantioselective synthesis creates a preference for one of two enantiomers from an achiral starting material. An example is the enantioselective sulfa-Michael-cyclization reaction developed for the synthesis of 1,5-benzothiazepines. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide/Yb(OTf)₃ complex, provides the target heterocycles with excellent enantioselectivities (up to 96% ee). This type of catalytic asymmetric cyclization represents a powerful strategy that could be adapted for the synthesis of chiral piperidinones from appropriate acyclic precursors. nih.gov

Table 2: Examples of Stereoselective Transformations in Piperidine (B6355638) Synthesis

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Four-Component Domino Reaction | Multicomponent synthesis of piperidin-2-ones | High diastereoselectivity (single diastereomer formed) | researchgate.net |

| Asymmetric Alkylation | Use of N-linked chiral auxiliary (from D-phenylglycinol) | High diastereomeric excess (de) | researchgate.net |

| Enantioselective Cyclization | Chiral Lewis acid catalysis (N,N'-dioxide/Yb(OTf)₃) | High enantioselectivity (up to 96% ee) | nih.gov |

Innovative Cyclization and Annulation Reactions

The construction of the piperidinone ring itself is the central challenge in these syntheses. Modern organic chemistry has produced a variety of innovative cyclization and annulation (ring-forming) reactions that offer efficient and versatile routes to this heterocyclic core.

Acid catalysis is a classic and effective strategy for promoting intramolecular reactions to form cyclic structures. The Petrenko-Kritschenko piperidone synthesis is a well-known multicomponent reaction that uses an aldehyde, a β-keto-ester derivative, and ammonia (B1221849) (or a primary amine) to construct the 4-piperidone (B1582916) ring, often under acidic or neutral conditions. wikipedia.org This reaction assembles the piperidone core in a single, convergent step.

Another widely used method is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester. dtic.mil For piperidone synthesis, this typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., methyl acrylate), followed by a base- or acid-catalyzed Dieckmann condensation of the resulting diester. Subsequent hydrolysis and decarboxylation yield the 4-piperidone. dtic.mil Additionally, aminoallenes have been shown to smoothly cyclize into 4-piperidone precursors in the presence of p-toluenesulfonic acid. dtic.mil

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles by enabling reactions that are otherwise difficult to achieve. nih.gov

Hydroamination involves the formal addition of an N-H bond across a carbon-carbon multiple bond. Intramolecular hydroamination of aminoalkenes is a powerful, atom-economical method for synthesizing cyclic amines like piperidines. vtt.fi Catalysts based on early transition metals (Groups 3-5, lanthanides) typically operate by activating the amine to form a metal-amido species, which then undergoes insertion of the tethered alkene. vtt.fi Late transition metals (e.g., palladium, rhodium, gold) can also catalyze these transformations, often by activating the alkene toward nucleophilic attack by the amine. ajchem-a.comresearchgate.net Copper complexes have been shown to catalyze the intramolecular C-H amination of N-fluoride amides to generate piperidines, representing a unique approach to C-N bond formation. nih.gov

Carboamination is a more complex transformation where both a carbon-carbon and a carbon-nitrogen bond are formed across an alkene in a single operation. Palladium-catalyzed carboamination of N-protected γ-aminoalkenes with aryl bromides or triflates provides an efficient route to functionalized pyrrolidines. nih.gov This methodology is directly extendable to the synthesis of piperidines by using δ-aminoalkenes. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a versatile tool for building substituted piperidine rings. nih.gov

Table 3: Metal Catalysts in Piperidinone Ring Synthesis

| Metal Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [TpˣCuL] complexes | Intramolecular C-H Amination | Synthesis of piperidines from N-fluoride amides | nih.gov |

| Palladium complexes | Carboamination | Cyclization of δ-aminoalkenes with aryl halides | nih.gov |

| Rhodium, Iridium complexes | Reductive Amination | Asymmetric synthesis of related heterocycles | nih.gov |

Hydrogen Transfer and Hydrogen Borrowing Methodologies

Hydrogen transfer and hydrogen borrowing catalysis represent powerful and atom-economical strategies for the synthesis of nitrogen-containing heterocycles like piperidinones. These methods utilize readily available alcohols as alkylating agents, with the only byproduct being water, aligning with the principles of green chemistry. cardiff.ac.uk The general mechanism of a "borrowing hydrogen" reaction involves the temporary oxidation of a primary or secondary alcohol by a transition-metal catalyst to form a reactive carbonyl intermediate. cardiff.ac.uk This intermediate can then undergo a variety of subsequent transformations, such as condensation with an amine. Following this, the catalyst returns the "borrowed" hydrogen to a different unsaturated bond in the molecule, completing the catalytic cycle and regenerating the catalyst. cardiff.ac.uk

A notable application of this concept is the [5+1] annulation method for piperidine synthesis, which can be adapted for piperidinone precursors. nih.gov This approach often employs iridium(III) or ruthenium(II) catalysts. nih.govuniss.it The process can involve two sequential iridium(III)-catalyzed cascades: hydroxyl oxidation, amination, and subsequent imine reduction via hydrogen transfer from the catalyst. nih.gov For the synthesis of piperidinone analogues, a diol could be selectively oxidized, followed by intramolecular cyclization with an amine functionality and subsequent reduction of the resulting imine. This strategy offers a highly efficient route to the core piperidine structure from acyclic precursors.

Table 1: Comparison of Catalytic Systems in Hydrogen Borrowing Amination

| Catalyst System | Substrates | Conditions | Key Features |

|---|---|---|---|

| Iridium(III) Complexes | Diols, Amines | High Temperature (e.g., 120 °C) | Enables [5+1] annulation for piperidine synthesis. nih.gov |

| RuH2(CO)(PPh3)3/Xantphos | Alcohols, Amines | Solvent-free, 120 °C | Effective for N-alkylation with a broad substrate scope. uniss.it |

Mannich Condensation Approaches to Piperidinone Derivatives

The Mannich reaction is a cornerstone of organic synthesis and provides a direct and versatile route to β-amino carbonyl compounds, including the core structure of piperidinones. researchgate.netjofamericanscience.org The classic Mannich condensation involves the aminoalkylation of a compound containing an active hydrogen atom with an aldehyde (like formaldehyde) and a primary or secondary amine or ammonia. jofamericanscience.org For the synthesis of 4-piperidone derivatives, this typically involves a double condensation of a primary amine, two equivalents of an aldehyde, and one equivalent of a ketone. sciencemadness.org

Historically, yields for these reactions in aqueous or alcoholic solutions were often poor, with difficult isolation of pure products. sciencemadness.org A significant improvement was achieved by using glacial acetic acid as the reaction solvent, which led to rapid reactions, easier isolation of pure products, and satisfactory yields. sciencemadness.org This methodology has been successfully applied to prepare a wide array of substituted 4-piperidones. sciencemadness.org More advanced variations include the nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, providing a versatile tool for constructing functionalized piperidine rings. researchgate.net

Table 2: Synthesis of Substituted 4-Piperidones via Mannich Condensation in Acetic Acid

| Amine | Aldehyde | Ketone | Product Yield (%) |

|---|---|---|---|

| Methylamine | Benzaldehyde | Acetone | 85 |

| Benzylamine | Benzaldehyde | Acetone | 82 |

| Ammonium Acetate | Benzaldehyde | Acetone | 80 |

| Methylamine | p-Tolualdehyde | Acetone | 83 |

| Methylamine | Benzaldehyde | Diethyl Ketone | 75 |

Data sourced from a study on improved Mannich reaction procedures. sciencemadness.org

Reductive Transformations in Piperidinone Synthesis

Stereoselective Reduction of Precursor Ketones and Imines

The stereoselective reduction of prochiral ketones and imines is a critical transformation for accessing enantiomerically enriched piperidine derivatives. The carbonyl group of a precursor piperidinone or the C=N bond of a cyclic imine can be reduced to generate chiral alcohols or amines, respectively. A variety of transition-metal catalysts and biocatalysts have been developed for this purpose. nih.govnih.gov

Enantioselective hydrosilylation has emerged as a powerful technique. For instance, chiral (CN-Box)Re(V)-oxo complexes have been successfully employed as catalysts for the highly enantioselective reduction of aromatic and cyclic ketones. nih.gov These reactions typically use a silane, such as Me₂PhSiH, as the reducing agent and can achieve excellent enantiomeric excess (ee) for a range of substrates. nih.gov

In addition to chemical catalysts, biocatalysis using enzymes like imine reductases (IREDs) offers a green and highly selective alternative. nih.gov IREDs, which belong to the family of NAD(P)H-dependent oxidoreductases, have been shown to catalyze the asymmetric reduction of both imines and, in some cases, ketones, providing access to chiral amines and alcohols with high stereoselectivity. nih.gov

Table 3: Enantioselective Hydrosilylation of Ketones with a Chiral Rhenium Catalyst

| Ketone Substrate | Product Alcohol | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 3 | 81 |

| 2-Methyl-1-indanone | 2-Methyl-1-indanol | 3 | 94 |

| α-Tetralone | α-Tetralol | 3 | 85 |

| 4-Chromanone | 4-Chromanol | 3 | 93 |

Data reflects the scope of enantioselective reduction using a (CN-Box)Re(V)-oxo catalyst. nih.gov

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a widely used method for forming C-N bonds and can be strategically employed in the synthesis of the piperidinone ring. nih.gov The process generally involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation can be achieved intramolecularly to form a heterocyclic ring.

For the synthesis of a 5-methylpiperidin-3-one scaffold, a potential strategy involves the intramolecular reductive amination of a linear precursor containing both an amine and a ketone functionality at appropriate positions. For example, a δ-amino ketone could undergo cyclization and subsequent reduction to yield the piperidinone core. Various reducing agents can be employed, from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the newly formed chiral centers.

Optimization and Scale-Up Considerations in 5-Methylpiperidin-3-one Hydrochloride Synthesis

Solvent System Optimization for Reaction Rates and Selectivity

The choice of solvent is a critical parameter in optimizing a chemical reaction for both laboratory synthesis and large-scale production. The solvent can significantly influence reaction rates, yields, and selectivity (chemo-, regio-, and stereo-) by affecting substrate solubility, reagent stability, and transition state energies. researchgate.netresearchgate.net

In the synthesis of piperidinone derivatives, a systematic solvent screen is often performed for key transformations. A range of solvents with varying properties, such as polarity and proticity (e.g., toluene (B28343), DMF, ethanol (B145695), water), are evaluated to identify the optimal medium. researchgate.netresearchgate.net For instance, in a palladium-catalyzed reaction, switching from a less polar solvent like toluene to a polar aprotic solvent like DMF can dramatically increase the reaction rate and yield by improving the solubility of reagents and stabilizing charged intermediates. researchgate.net

Furthermore, there is a growing emphasis on using "green" or environmentally benign solvents to enhance the sustainability of synthetic processes. researchgate.net Polyethylene glycol (PEG), for example, has been used as a recyclable solvent medium for asymmetric organocatalytic reactions, sometimes leading to increased reaction rates and simplified product isolation. researchgate.net The optimization process involves carefully evaluating a matrix of solvents, catalysts, and other reaction parameters to achieve the desired outcome with high efficiency and minimal environmental impact. researchgate.net

Table 4: Illustrative Solvent Screening for a Hypothetical Piperidinone Cyclization Reaction

| Entry | Solvent | Base | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 45 | 80 |

| 2 | Acetonitrile (B52724) | K₂CO₃ | 65 | 85 |

| 3 | DMF | K₂CO₃ | 95 | 92 |

| 4 | Ethanol | Et₃N | 70 | 75 |

| 5 | Water | Et₃N | 50 | 60 |

| 6 | PEG 3550 | K₂CO₃ | 88 | 90 |

This table is a hypothetical representation based on common optimization procedures. researchgate.netresearchgate.net

Monitoring of Reaction Progress via Advanced Analytical Techniques

The successful synthesis of 5-methylpiperidin-3-one and its analogues relies on careful monitoring of the reaction progress to ensure optimal yield and purity. While traditional methods like Thin-Layer Chromatography (TLC) offer a quick qualitative assessment, advanced analytical techniques provide detailed, real-time, and quantitative data crucial for reaction optimization and understanding reaction kinetics. rsc.org

In modern organic synthesis, several instrumental methods are employed for in situ or online reaction monitoring. spectroscopyonline.com These techniques allow chemists to track the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts without significantly disturbing the reaction system.

Key advanced analytical techniques for monitoring these syntheses include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of reactions that produce non-volatile, thermally sensitive compounds like many piperidinone derivatives. By taking small aliquots from the reaction mixture at various time intervals, HPLC analysis can provide quantitative data on the concentration of reactants and products. This information is vital for determining reaction endpoints and calculating yields accurately.

Mass Spectrometry (MS): Modern mass spectrometry techniques, particularly when coupled with ambient ionization methods, offer rapid and highly sensitive reaction monitoring. acs.org Techniques such as Atmospheric Solids Analysis Probe (ASAP-MS) can analyze crude reaction mixtures directly, providing mass information about the components in less than a minute. This allows for the swift identification of products and key intermediates, accelerating the optimization of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy has emerged as a valuable technique for continuous, non-invasive monitoring of chemical reactions. beilstein-journals.org It provides detailed structural information about the species in the reaction mixture in real time. This is particularly useful for identifying transient intermediates and understanding the reaction mechanism, which can be challenging with chromatography-based methods. beilstein-journals.org

The choice of technique often depends on the specific reaction being monitored, the nature of the compounds involved, and the information required by the researcher.

| Analytical Technique | Information Provided | Sampling Method | Key Advantages |

|---|---|---|---|

| HPLC | analyticsQuantitative concentration data | Offline (aliquots) | High accuracy and precision for yield calculation |

| Mass Spectrometry (ASAP-MS) | hubMolecular weight confirmation | Direct (crude mixture) | Very fast analysis time; minimal sample preparation |

| NMR Spectroscopy (Flow NMR) | grainDetailed structural information | Online/In situ | Provides mechanistic insights; non-invasive beilstein-journals.org |

Efficient Hydrochloride Salt Formation for Research Applications

For research applications, compounds like 5-methylpiperidin-3-one are often converted into their hydrochloride salts. This process enhances stability, improves handling characteristics (e.g., converting an oil to a crystalline solid), and increases water solubility, which is beneficial for certain biological assays. liberty.eduacs.org The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid.

Several methods are commonly employed in a research setting to efficiently form hydrochloride salts:

Using Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the free base dissolved in a suitable anhydrous solvent (like diethyl ether or dichloromethane) is a highly effective method. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration. This method ensures an anhydrous product, which is often desirable.

Using a Solution of HCl in an Organic Solvent: A more convenient and commonly used method involves the dropwise addition of a standardized solution of anhydrous HCl in an organic solvent, such as 2 M HCl in diethyl ether, to a solution of the amine. acs.org The salt formation is often instantaneous, resulting in a cloudy suspension or precipitate. acs.org This approach avoids the handling of corrosive HCl gas.

Using Aqueous Hydrochloric Acid: For some applications, the free base can be dissolved in a solvent and treated with a stoichiometric amount of aqueous hydrochloric acid. The solvent is then removed under reduced pressure, or the salt is precipitated by the addition of a less polar co-solvent. While simple, this method may require subsequent drying steps to remove residual water. liberty.edu

The choice of method depends on the scale of the reaction, the solubility of the free base and the salt, and the requirement for anhydrous conditions.

| Method | Reagent | Typical Solvents | Advantages | Considerations |

|---|---|---|---|---|

| Gaseous HCl | Hydrogen Chloride Gas | Anhydrous Diethyl Ether, Dichloromethane | doneProduces anhydrous salt; high purity | warningRequires handling of corrosive gas |

| HCl in Solvent | Anhydrous HCl solution (e.g., in Diethyl Ether) | Diethyl Ether, Dioxane, Methanol (B129727) | doneConvenient and readily available; good control acs.org | warningSolvent choice is critical for precipitation |

| Aqueous HCl | Concentrated or 1M HCl | Water, Ethanol, Ethyl Acetate | doneSimple procedure; useful for water-soluble compounds google.com | warningProduct may retain water; may require lyophilization |

Comprehensive Spectroscopic and Stereochemical Characterization of 5 Methylpiperidin 3 One Hydrochloride

High-Resolution Spectroscopic Techniques for Structural Elucidation

The unequivocal identification and structural confirmation of 5-Methylpiperidin-3-one hydrochloride are achieved through the synergistic application of several advanced spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of all proton and carbon signals, confirming the connectivity of the piperidinone ring and its substituents.

In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The methyl group at the C5 position appears as a doublet, coupling with the adjacent C5 proton. The protons on the carbon atoms alpha to the nitrogen and the carbonyl group (C2, C4, and C6) resonate in distinct regions, with their chemical shifts and multiplicities providing critical information about their chemical environment and spatial relationships.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The carbonyl carbon (C3) is readily identified by its characteristic downfield chemical shift. The remaining carbons of the piperidine ring and the methyl substituent can be assigned based on their chemical shifts and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 5-Methylpiperidin-3-one Moiety Note: Exact chemical shifts (δ) can vary based on solvent and concentration. Data is illustrative of expected values.

| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹H NMR Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 | 2.8 - 3.2 | m | ~50 - 55 |

| C3 (C=O) | - | - | ~205 - 210 |

| C4 | 2.4 - 2.7 | m | ~45 - 50 |

| C5 | 2.0 - 2.3 | m | ~30 - 35 |

| C6 | 2.9 - 3.3 | m | ~50 - 55 |

| 5-CH₃ | 1.0 - 1.2 | d | ~15 - 20 |

| N-H | 9.0 - 10.0 | br s | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ of the free base is typically observed, confirming the molecular mass of the parent compound. The molecular formula of 5-methylpiperidin-3-one is C₆H₁₁NO, giving a molecular weight of 113.16 g/mol . The hydrochloride salt has a molecular weight of 149.62 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for piperidinone structures include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, leading to characteristic daughter ions that corroborate the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₆H₁₁NO·HCl | Elemental Composition |

| Molecular Weight | 149.62 g/mol | Molecular Mass |

| Observed [M+H]⁺ (free base) | 114.0919 | Confirms mass of the organic cation |

| Calculated [M+H]⁺ (free base) | 114.0913 | Confirms elemental formula C₆H₁₂NO⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent absorption is the strong band corresponding to the C=O (ketone) stretching vibration, typically observed in the region of 1710-1730 cm⁻¹. Another key feature is the broad absorption band in the 2700-3000 cm⁻¹ range, which is characteristic of the N-H stretch of a secondary amine salt (R₂NH₂⁺). C-H stretching vibrations for the aliphatic ring and methyl group are observed just below 3000 cm⁻¹.

Table 3: Key Infrared (IR) Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2700 - 3000 (broad) | N-H Stretch | Secondary Amine Hydrochloride |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1710 - 1730 | C=O Stretch | Ketone |

Definitive Stereochemical Assignment

5-Methylpiperidin-3-one possesses two stereocenters at the C3 and C5 positions, meaning it can exist as two pairs of enantiomers (diastereomers). A definitive assignment of the specific stereoisomer requires specialized analytical techniques capable of differentiating between these chiral forms.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different stereoisomers of 5-Methylpiperidin-3-one. semanticscholar.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of the CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209), is critical for achieving baseline separation. shimadzu.com The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar alcohol (e.g., isopropanol), is optimized to maximize the resolution between the stereoisomeric peaks. shimadzu.com This method is essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthetic sample, thereby assessing its stereochemical purity. While specific methods for 5-Methylpiperidin-3-one are not widely published, analogous separations on similar chiral compounds demonstrate the feasibility and general approach. nih.govresearchgate.net

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) with a basic additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-230 nm |

| Expected Outcome | Separation of up to four peaks corresponding to the (3R,5S), (3S,5R), (3R,5R), and (3S,5S) stereoisomers. |

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. mdpi.com By obtaining a suitable crystal of this compound, it is possible to map the precise spatial coordinates of every atom. nih.gov

This analysis reveals the relative orientation of the methyl group at C5 with respect to the substituents at C3, defining the cis or trans relationship between them. Furthermore, if the crystallization is performed on an enantiomerically pure sample and anomalous dispersion is measured, the absolute configuration (R/S) at each stereocenter can be definitively assigned. The resulting crystal structure data, including bond lengths, bond angles, and torsion angles, serves as the ultimate proof of the compound's stereochemical identity. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable information about the stereochemistry and conformational preferences of chiral molecules in solution. ru.nlsci-hub.se This method is based on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. sci-hub.se For this compound, the carbonyl group (C=O) at the 3-position serves as the primary chromophore.

The n→π* electronic transition of the carbonyl group, typically observed in the ultraviolet (UV) region, is inherently sensitive to the local stereochemical environment. The sign and magnitude of the CD signal, often reported as molar ellipticity ([θ]) or differential absorption (Δε), are directly related to the absolute configuration of the chiral centers and the conformation of the piperidine ring.

While specific experimental CD spectra for this compound are not extensively available in the public domain, the principles of CD spectroscopy for chiral ketones can be applied to predict its chiroptical properties. The Octant Rule, a well-established empirical rule, can be used to correlate the sign of the Cotton effect (the characteristic shape of the CD band) with the spatial arrangement of substituents around the carbonyl chromophore.

The conformational flexibility of the piperidine ring, which can exist in various chair and boat conformations, significantly influences the observed CD spectrum. For this compound, the equilibrium between different conformers will be influenced by factors such as the solvent and the nature of the N-substituent. Computational modeling, in conjunction with experimental CD data, can provide a detailed understanding of the conformational landscape and the absolute configuration of the stereoisomers.

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical spectroscopy, offers a complementary approach for stereochemical analysis. ru.nlrsc.orgnih.gov VCD is sensitive to the chirality of vibrational transitions and can provide a wealth of structural information, making it a valuable tool for the unambiguous assignment of absolute configuration, especially for flexible molecules. nih.gov

Diastereoisomer Resolution and Separation Techniques

The synthesis of 5-Methylpiperidin-3-one often results in a mixture of diastereomers. The separation of these isomers is essential for obtaining stereochemically pure compounds for further studies.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the analytical and preparative separation of stereoisomers. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers of a racemic mixture, leading to their separation. nih.gov For the separation of this compound diastereomers, several types of CSPs could be employed, including polysaccharide-based columns (e.g., cellulose or amylose derivatives), which have shown broad applicability for a wide range of chiral compounds. researchgate.net

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695) is commonly used. In reversed-phase HPLC, aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. The addition of additives to the mobile phase, such as acids or bases, can improve peak shape and resolution, particularly for basic compounds like piperidines. shimadzu.com

Pre-column derivatization with a chiral derivatizing agent is another strategy to separate enantiomers. This approach converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. libretexts.org

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency. nih.govamericanpharmaceuticalreview.com In SFC, supercritical carbon dioxide is used as the main mobile phase, often with a polar co-solvent (modifier) like methanol or ethanol. shimadzu.com The separation of diastereomers of drug-like compounds has been successfully demonstrated using achiral SFC. nih.gov For more challenging separations, chiral stationary phases can be used in SFC to enhance resolution. researchgate.net Preparative SFC is a particularly effective technique for isolating gram-to-kilogram quantities of pure stereoisomers. nih.gov

Table 1: Potential Chromatographic Conditions for Diastereomer Separation

| Parameter | HPLC | SFC |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-H) or achiral C18 | Chiral or achiral stationary phases (e.g., pyridine (B92270), amino) |

| Mobile Phase | Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water with additives | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |

| Detection | UV/Vis, Mass Spectrometry (MS) | UV/Vis, MS |

| Advantages | Widely available, versatile | Fast, environmentally friendly, high efficiency |

Crystallization is a classical and cost-effective method for the separation of stereoisomers on a large scale. pharmtech.com Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org

For a compound like 5-Methylpiperidin-3-one, which is a base, resolution can be achieved by forming diastereomeric salts with a chiral acid. This is a common and effective strategy for resolving racemic amines. libretexts.org

The process involves the following steps:

Selection of a Resolving Agent: A suitable enantiomerically pure chiral acid is chosen. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org

Salt Formation: The racemic mixture of 5-Methylpiperidin-3-one is reacted with the chiral resolving agent in an appropriate solvent to form a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. Further purification can be achieved by recrystallization.

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to liberate the free, enantiomerically enriched 5-Methylpiperidin-3-one. The chiral resolving agent can often be recovered and reused. rug.nl

The success of this method depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. pharmtech.com A systematic screening of different chiral acids and solvents is often necessary to find the optimal conditions for efficient separation.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| Tartaric Acid | Dicarboxylic Acid |

| Mandelic Acid | α-Hydroxy Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

| Dibenzoyltartaric Acid | Tartaric Acid Derivative |

Computational Chemistry and in Silico Investigations of 5 Methylpiperidin 3 One Hydrochloride

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. numberanalytics.comnih.gov These methods provide a robust framework for analyzing molecular orbitals and conformational stability, which are key determinants of a compound's reactivity and behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's ability to interact with other chemical species. youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally signifies lower chemical reactivity and higher kinetic stability. irjweb.comchemjournal.kz

For 5-Methylpiperidin-3-one hydrochloride, DFT calculations can determine these energy values. The analysis of the HOMO-LUMO gap helps in understanding the molecule's potential for intramolecular charge transfer, which is a key factor in its bioactivity. nih.gov Molecules with smaller energy gaps are typically more polarizable and are considered "soft," indicating higher reactivity. irjweb.comnih.gov

Interactive Table 1: Representative Quantum Chemical Parameters Calculated for a Piperidinone Scaffold (Note: The following values are illustrative for a piperidinone-type structure and are calculated using DFT methods. Specific values for this compound would require dedicated computation.)

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.297 | Electron-donating capability |

| ELUMO | -1.810 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.487 | Chemical reactivity and stability irjweb.com |

| Chemical Potential (μ) | -4.054 | Tendency to escape from a system |

| Chemical Hardness (η) | 2.244 | Resistance to change in electron configuration irjweb.com |

| Electrophilicity Index (ω) | 3.665 | Propensity to accept electrons |

The three-dimensional structure of a molecule is crucial to its function. For a flexible molecule like 5-Methylpiperidin-3-one, which contains a six-membered ring, multiple conformations are possible. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov However, the presence of substituents—in this case, a methyl group at the 5-position and a ketone at the 3-position—influences the conformational equilibrium.

Conformational analysis involves mapping the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. ifes.edu.br Energy minimization calculations are then performed to determine the lowest energy (most stable) conformation. uns.ac.idresearchgate.net For 5-Methylpiperidin-3-one, this would involve comparing the relative stabilities of chair conformers where the methyl group is in an axial versus an equatorial position. Computational studies on similar fluorinated piperidines have shown that factors like hyperconjugation and charge-dipole interactions can lead to a strong preference for specific conformers. d-nb.inforesearchgate.net Such studies are critical for understanding how the molecule will present itself to a biological receptor.

Interactive Table 2: Hypothetical Relative Energies of 5-Methylpiperidin-3-one Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | Equatorial Methyl Group | 0.00 | 95.8 |

| Chair 2 | Axial Methyl Group | 2.15 | 4.1 |

| Twist-Boat | Intermediate Conformation | 5.50 | < 0.1 |

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling techniques are used to simulate how a small molecule, or ligand, might interact with a larger biological macromolecule, such as a protein or enzyme. eolss.net These in silico methods are cornerstones of modern drug discovery, allowing for the rapid screening of potential drug candidates. longdom.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. researchgate.net

For this compound, docking studies could be performed against various potential biological targets. For instance, piperidine and piperidinone derivatives have been docked into the active sites of receptors like the dopamine (B1211576) D2 receptor, sigma-1 receptor, and various enzymes to predict their binding modes and rationalize their biological activities. tandfonline.comnih.gov The results of such studies can guide the design of more potent and selective analogs.

Interactive Table 3: Example of Docking Results for a Piperidinone Derivative with a Target Protein

| Parameter | Value | Details |

| Binding Energy | -7.88 kcal/mol | Indicates strong binding affinity researchgate.net |

| Interacting Residues | SER59, THR56, PRO324 | Specific amino acids in the receptor's active site researchgate.net |

| Key Interactions | Hydrogen Bonding, Hydrophobic Interactions | Forces stabilizing the ligand-receptor complex |

| Ligand RMSD | < 2.0 Å | Root-mean-square deviation from a known binding pose |

Structural overlay analysis is a technique used to compare the three-dimensional structures of different molecules. By superimposing this compound onto other known active (or inactive) piperidinone derivatives, researchers can identify common structural features, or pharmacophores, that are essential for biological activity. mdpi.comresearchgate.net

This comparative analysis helps in building structure-activity relationship (SAR) models. nih.gov For example, observing how changes in substitution patterns on the piperidinone ring affect the molecule's shape and its alignment with other active compounds can provide critical insights for designing new derivatives with improved properties. nih.govacs.org Analysis of a virtual library of substituted piperidine fragments has shown that even small changes can significantly alter the three-dimensional shape, which is crucial for receptor binding. rsc.org

Predictive Computational Tools in Organic Chemistry Research

The field of organic chemistry has been transformed by the availability of a wide array of predictive computational tools. These software packages and algorithms allow chemists to model and predict molecular properties and reactivity with increasing accuracy. numberanalytics.com

Key computational tools include:

Quantum Mechanics (QM) Software: Packages like Gaussian and ORCA are used for high-accuracy calculations of electronic structure, geometry optimization, and spectroscopic properties using methods such as DFT. numberanalytics.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Software: Programs like AMBER and GROMACS use classical force fields to simulate the dynamic behavior of molecules over time, which is useful for studying conformational changes and ligand-receptor interactions. eolss.netnumberanalytics.com

Docking and Virtual Screening Tools: Software such as AutoDock and the Schrödinger Suite (which includes Glide) are widely used to perform molecular docking and screen large libraries of compounds against a biological target. researchgate.netrsc.org

Chemoinformatics Tools: Databases and software like ChemDraw and ChemSpider help manage and analyze chemical information, aiding in the design and selection of compounds for synthesis and testing. longdom.org

These tools, often used in combination, create a powerful workflow for in silico research, from the initial design of a molecule to the prediction of its biological interactions, significantly accelerating the pace of discovery in organic and medicinal chemistry.

Interactive Table 4: Overview of Common Computational Tools in Organic Chemistry

| Tool Category | Examples | Primary Function |

| Quantum Mechanics | Gaussian, ORCA | Electronic structure, geometry optimization, HOMO-LUMO analysis numberanalytics.com |

| Molecular Dynamics | AMBER, GROMACS | Simulation of molecular motion and conformational changes numberanalytics.com |

| Molecular Docking | AutoDock, Glide (Schrödinger) | Prediction of ligand-receptor binding modes and affinity researchgate.netrsc.org |

| Chemoinformatics | ChemDraw, ChemSpider | Chemical data management and structure analysis longdom.org |

| Semi-empirical Methods | AM1, PM3 (in MOPAC) | Faster, approximate quantum calculations for large systems ifes.edu.brnumberanalytics.com |

In Silico Tools for Reaction Pathway Prediction and Mechanism Elucidation

In silico tools are pivotal for mapping the intricate energy profiles of chemical reactions, allowing chemists to predict the most likely pathways and understand the underlying mechanisms. acs.org Techniques like Density Functional Theory (DFT) are frequently employed to model reaction coordinates, identify transition states, and calculate activation energies. acs.orgacs.org This provides a theoretical basis for experimental observations and can guide the optimization of reaction conditions. acs.org

For nitrogen-containing heterocyclic compounds like piperidines, computational studies can elucidate the mechanisms of their formation. For instance, DFT calculations can be used to investigate the energetics of cyclization reactions, such as the intramolecular aza-Michael reaction, which is a common strategy for synthesizing piperidine rings. nih.gov By modeling the transition states of competing pathways, researchers can predict factors that influence regioselectivity and yield.

Recent studies on the functionalization of N-alkyl piperidines have utilized DFT calculations to understand selectivity. For example, modeling of iminium ion formation helped to provide a theoretical basis for experimentally observed endo-selectivity in α-functionalization reactions. acs.org Such computational explorations can shed light on the subtle electronic and steric factors that govern the reactivity of the piperidine ring system, which is directly applicable to understanding the behavior of 5-Methylpiperidin-3-one.

Table 1: Application of In Silico Tools in Reaction Mechanism Studies

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition state searching, activation energy calculation | Understanding reaction barriers, predicting rate-determining steps, rationalizing regioselectivity. acs.orgacs.org |

| Ab initio methods | High-accuracy energy calculations for key intermediates | Precise determination of thermodynamic stability of isomers and intermediates. |

| Molecular Dynamics (MD) Simulations | Simulating reaction dynamics in solvent | Understanding the role of solvent and conformational effects on reaction pathways. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize bonding | Elucidating non-covalent interactions that stabilize transition states. |

These computational tools, while not exclusively applied to this compound in publicly available literature, form the standard arsenal (B13267) for investigating the reaction mechanisms of similarly structured molecules. The insights from such studies are crucial for predicting potential side reactions, optimizing catalyst performance, and designing novel synthetic routes.

Computational Prediction of Stereoselectivity in Synthetic Reactions

The stereochemistry of piperidine derivatives is often critical to their biological activity, with different stereoisomers exhibiting varied or even toxic effects. emich.edu Computational chemistry provides indispensable tools for predicting and rationalizing the stereochemical outcome of synthetic reactions. rsc.org The goal is to determine the reaction conditions and substrate characteristics that favor the formation of one stereoisomer over others. emich.edu

For a molecule like 5-Methylpiperidin-3-one, which contains stereocenters, predicting the diastereomeric ratio (dr) is a key challenge. Computational modeling can tackle this by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully used to understand the stereoselective synthesis of various substituted N-heterocycles. nih.gov

For example, in the synthesis of substituted pyrrolidines, a related class of N-heterocycles, computational methods have been used to map the energy profiles of key reaction steps. acs.org These studies investigate how substituents, catalysts, and reaction conditions affect the activation barriers for different stereoisomeric pathways. acs.org It was found that bulky substituents can significantly raise the activation barriers for the formation of certain stereoisomers, thereby enhancing product stereoselectivity. acs.org Similar principles apply to the synthesis of substituted piperidinones. The hydrogenation of substituted pyridines, for instance, can lead to cis-piperidines, which can then be epimerized to their trans-diastereoisomers under base-mediated conditions. nih.gov

Computational modeling of diastereomeric transition states using DFT can identify key stabilizing or destabilizing interactions, such as nonconventional hydrogen bonds or steric clashes, that govern stereoselectivity. acs.org

Table 2: Example of Computational Prediction of Stereoselectivity

| Reaction Step | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nucleophilic Addition to Ketone | Transition State for Re-face attack | 0.0 | Major Diastereomer |

| Transition State for Si-face attack | +2.5 | Minor Diastereomer | |

| Protonation of Enolate | Transition State leading to cis-product | -1.2 | Favored Product |

Note: The energy values in this table are illustrative and represent a typical case where computational chemistry is used to predict stereochemical outcomes. Specific values would need to be calculated for the exact reaction leading to 5-Methylpiperidin-3-one.

By quantifying the energy differences between competing transition states, computational chemistry allows for a rational approach to designing highly stereoselective syntheses of complex molecules like this compound.

Research Applications of 5 Methylpiperidin 3 One Hydrochloride As a Synthetic Intermediate

Building Block in the Synthesis of Complex Piperidine (B6355638) and Piperidinone Derivatives

The inherent structure of 5-methylpiperidin-3-one, featuring a ketone and a secondary amine, makes it an ideal precursor for a diverse range of more complex piperidine and piperidinone derivatives. The methyl group at the 5-position introduces a chiral center and provides a point of steric and electronic differentiation compared to its unsubstituted counterpart, N-Boc-3-piperidone. This substitution pattern is crucial for creating analogues with specific conformational preferences and biological activities.

Precursor Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy in generating molecular diversity. nih.govresearchgate.net Piperidinone scaffolds are frequently employed in MCRs to build libraries of structurally intricate molecules for drug discovery. researchgate.net

While specific examples detailing the direct use of 5-methylpiperidin-3-one hydrochloride in MCRs are not extensively documented in prominent literature, the general strategy involves its N-protected form. For instance, a four-component reaction for the synthesis of complex piperidone scaffolds often involves the condensation of an amine, an aldehyde, and a β-ketoester, followed by cyclization. researchgate.netnih.gov In such a sequence, an N-protected 5-methylpiperidin-3-one could serve as the cyclic ketone component, reacting with other substrates to generate highly substituted, fused, or spirocyclic piperidine systems in a single pot. The established reactivity of the piperidone core in these convergent synthetic strategies underscores its potential as a key intermediate for the rapid assembly of complex alkaloids and pharmaceutical lead compounds. nih.gov

Integration into Polycyclic and Spirocyclic Architectures

The carbonyl group at the C-3 position of the 5-methylpiperidine ring is a key functional handle for constructing complex ring systems, including polycyclic and spirocyclic frameworks. These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations, leading to enhanced target affinity and selectivity.

Polycyclic Systems: Intramolecular cyclization reactions are a primary method for creating fused polycyclic systems from piperidone precursors. researchgate.net For example, a derivative of 5-methylpiperidin-3-one could be functionalized at the nitrogen atom with a side chain containing a nucleophilic or electrophilic group. Subsequent intramolecular reaction, such as an aldol (B89426) condensation or a Mannich reaction, could then forge a new ring fused to the original piperidine core.

Spirocyclic Architectures: Spirocycles, which contain two rings connected by a single common atom, are a prominent structural motif in many natural products and pharmaceuticals. nih.gov The synthesis of spirooxindoles, in particular, has garnered significant attention due to their wide range of biological activities. nih.govekb.eg A common strategy for synthesizing spiro[piperidine-3,3'-oxindole] derivatives involves a three-component reaction between an isatin (B1672199), an amino acid, and a dipolarophile. In a related approach, N-substituted 5-methylpiperidin-3-one can react with isatin derivatives under specific conditions to form the spirocyclic core. For example, a Lewis acid-catalyzed [4+2] cycloaddition can furnish spiro[piperidine-3,2′-oxindoles]. researchgate.net

Table 1: Representative Reactions for Spirocycle Synthesis

| Reaction Type | Reactants | Product Scaffold | Potential Role of 5-Methylpiperidin-3-one |

| [3+2] Cycloaddition | Isatin, Sarcosine, Dipolarophile | Spiro[pyrrolidine-3,3'-oxindole] | Derivative could act as the dipolarophile. |

| Knoevenagel Condensation/Michael Addition | Isatin, Active Methylene Compound, N-Substituted Piperidone | Spiro[dihydropyridine-oxindole] | N-substituted 5-methyl-3-piperidone could be a key reactant. beilstein-journals.org |

| Lewis Acid-Catalyzed [4+2] Cycloaddition | Iminooxindole, Donor-Acceptor Cyclobutane | Spiro[piperidine-3,2′-oxindole] | A derivative of 5-methylpiperidin-3-one could be part of the iminooxindole precursor. researchgate.net |

Design and Development of Novel Chemical Entities

The 5-methyl-3-piperidone core serves as a privileged scaffold in medicinal chemistry. Its structure is embedded in numerous biologically active compounds, and its synthetic accessibility allows for the systematic development of novel chemical entities aimed at various therapeutic targets. mdpi.com The process of "scaffold hopping"—replacing a core molecular structure with another while maintaining biological activity—often utilizes versatile building blocks like this piperidinone to explore new intellectual property space and improve drug properties. researchgate.net

Utilization in the Synthesis of Scaffolds for Drug Discovery Research

In drug discovery, a scaffold is a core structure upon which a library of compounds is built through combinatorial or parallel synthesis. nih.govyoutube.com The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved drugs. uzh.ch The N-Boc protected version of 3-piperidone is a known intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Linagliptin, which are used to treat type 2 diabetes. nih.gov By extension, 5-methylpiperidin-3-one provides a scaffold that allows for the exploration of structure-activity relationships by introducing a methyl group, which can impact binding affinity, metabolic stability, and pharmacokinetic properties.

The synthesis of compound libraries often begins with a versatile starting material like N-Boc-5-methylpiperidin-3-one. Through reactions such as reductive amination, Wittig olefination, or aldol condensations, diverse functional groups can be installed at the C-3 position. Subsequent deprotection of the nitrogen and further functionalization allow for the creation of a matrix of related compounds, which can then be screened for biological activity. nih.gov

Exploration of Derivatives with Tailored Molecular Recognition Properties

Molecular recognition is the specific, non-covalent interaction between two or more molecules. Designing synthetic molecules with tailored recognition properties is a cornerstone of modern drug design, aiming to create ligands that bind with high affinity and selectivity to biological targets like enzymes or receptors.

The 5-methyl-3-piperidone scaffold can be used to create conformationally restricted analogues of known bioactive molecules. nih.govnih.gov By rigidifying the structure, the entropic penalty of binding to a target is reduced, potentially increasing affinity. The methyl group at the 5-position influences the conformational equilibrium of the piperidine ring (e.g., the chair-boat equilibrium and the axial-equatorial preference of substituents), which can be exploited to pre-organize other functional groups into a specific orientation for optimal target interaction. For example, piperidine nucleosides have been synthesized as conformationally restricted mimics of Immucillins, which are potent enzyme inhibitors. nih.govnih.gov The piperidine core was chosen to lock the molecule into a bioactive conformation, demonstrating how this scaffold can be used to engineer specific molecular recognition properties. nih.gov

Structure-Activity Relationship (SAR) Investigations Utilizing this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. beilstein-journals.orgnih.gov These studies involve synthesizing a series of analogues where parts of a lead molecule are systematically modified and then evaluating the impact of these changes on potency, selectivity, and other pharmacological parameters.

This compound is an excellent starting point for SAR studies due to its multiple points for diversification. Researchers can explore modifications at three key positions:

The Nitrogen Atom (N-1): A wide variety of substituents can be introduced via N-alkylation or N-acylation to probe interactions with the target protein and to modify physicochemical properties like solubility and lipophilicity.

The Carbonyl Group (C-3): The ketone can be converted into other functional groups (e.g., amines, alcohols, oximes, hydrazones) or used as a handle to attach larger substituents, exploring how changes in hydrogen bonding capacity and steric bulk affect activity.

The Methyl Group (C-5): While the methyl group itself is a defining feature, its stereochemistry (R vs. S) can be varied. Comparing the activity of enantiopure derivatives can provide crucial information about the chiral recognition requirements of the biological target.

An example of SAR can be seen in the development of antiviral agents, where a series of isatin derivatives bearing a trifluoromethyl-substituted piperidinylsulfonyl moiety were synthesized and evaluated. mdpi.com Although this example uses a 3-trifluoromethylpiperidine, the principle is directly applicable. A similar series could be synthesized starting from 5-methylpiperidin-3-one, leading to a sulfonylated piperidine which is then coupled to various scaffolds (like isatin). The resulting library of compounds would be tested to establish a clear SAR, guiding the design of more potent and selective agents. nih.govmdpi.com

Table 2: Potential SAR Diversification Points on the 5-Methylpiperidin-3-one Scaffold

| Position | Modification Type | R-Group Examples | Property Investigated |

| N-1 | Alkylation, Acylation, Sulfonylation | Benzyl, Boc, Aryl, Heteroaryl | Lipophilicity, Steric Bulk, H-Bonding |

| C-3 | Reductive Amination, Grignard Addition, Oximation | -NH-R, -OH, -C(OH)R₂, =N-OH | H-Bonding, Polarity, Steric Bulk |

| C-5 | Stereochemistry | (R)-methyl, (S)-methyl | Chiral Recognition, Conformational Lock |

Analysis of Substituent Effects on Chemical Reactivity

This compound serves as a valuable scaffold for investigating the influence of substituents on the chemical reactivity of the piperidine ring. The presence of a methyl group at the 5-position and a ketone at the 3-position introduces specific electronic and steric factors that modulate the reactivity of the entire molecule.

The electron-donating nature of the methyl group at the C-5 position can influence the nucleophilicity of the nitrogen atom and the reactivity of the carbonyl group at C-3. This effect can be systematically studied by comparing the reaction rates and outcomes of 5-methylpiperidin-3-one with its unsubstituted counterpart, piperidin-3-one. For instance, in reactions involving nucleophilic addition to the carbonyl group, the methyl group may exert a modest steric hindrance, potentially influencing the stereochemical outcome of the reaction.

Furthermore, the hydrochloride salt form of the compound significantly impacts its reactivity. The protonated nitrogen atom acts as an electron-withdrawing group, which decreases the nucleophilicity of the nitrogen and can influence the acidity of the α-protons adjacent to the carbonyl group. This is a critical consideration in base-catalyzed reactions, such as aldol condensations or alkylations at the C-2 or C-4 positions. The equilibrium between the protonated and free amine forms can be manipulated by adjusting the reaction pH, providing a tool to control the reactivity of the molecule.

Researchers can systematically introduce a variety of substituents at the nitrogen atom or at the α-carbons (C-2 and C-4) to further probe electronic and steric effects. The data gathered from these studies, such as reaction kinetics and product distribution, can be compiled to build a comprehensive understanding of structure-activity relationships within this class of compounds.

Interactive Data Table: Comparison of Reactivity in Substituted Piperidinones

| Substituent at C-5 | Reaction Type | Observed Effect on Reactivity |

| H | Nucleophilic Addition | Baseline reactivity |

| CH₃ | Nucleophilic Addition | Minor steric hindrance, potential for diastereoselectivity |

| H | Enolate Formation | Baseline acidity of α-protons |

| CH₃ | Enolate Formation | Potential for altered regioselectivity due to steric hindrance |

Stereochemical Influence on Molecular Interactions in Chemical Systems

The stereochemistry of this compound is a crucial factor that governs its interactions in chemical and biological systems. The piperidine ring exists in a chair conformation, and the methyl group at the 5-position can adopt either an axial or equatorial orientation. The relative stability of these conformers is influenced by steric interactions within the ring.

In the hydrochloride salt, the protonated nitrogen atom and its counter-ion introduce additional conformational constraints. The conformational preferences of the methyl group can significantly influence the accessibility of the lone pair of electrons on the nitrogen atom (in the free base form) and the faces of the carbonyl group. This, in turn, dictates the stereochemical course of reactions. For example, in reductions of the carbonyl group, the approach of a hydride reagent will be influenced by the orientation of the C-5 methyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol.

The stereochemical information embedded in this compound can be transferred and amplified in the synthesis of more complex molecules. By controlling the stereochemistry at the C-5 position, chemists can direct the formation of new stereocenters during subsequent synthetic transformations. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Conformational analysis of 5-methylpiperidin-3-one and its derivatives can be performed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. These studies provide valuable data on the preferred conformations and the energy barriers between them, which are essential for understanding and predicting the stereochemical outcomes of reactions.

Interactive Data Table: Conformational Preferences in 5-Methyl-3-Piperidone Derivatives

| Derivative | Dominant Conformer | Key Stereochemical Feature |

| cis-5-Methyl-3-hydroxypiperidine | Equatorial methyl and hydroxyl groups | Minimization of 1,3-diaxial interactions |

| trans-5-Methyl-3-hydroxypiperidine | Equatorial methyl and axial hydroxyl, or vice versa | Conformational equilibrium depends on solvent and other substituents |

| N-Benzyl-5-methylpiperidin-3-one | Equatorial methyl group | Steric bulk of the N-benzyl group influences ring conformation |

Application in the Synthesis of Research Probes and Biological Tools

This compound is a versatile starting material for the synthesis of a variety of research probes and biological tools. Its functional groups—the secondary amine (which can be deprotected), the ketone, and the methyl-bearing stereocenter—provide multiple points for chemical modification and the attachment of reporter groups.

The piperidine scaffold is a common motif in many biologically active compounds, and derivatives of 5-methylpiperidin-3-one can be designed to interact with specific biological targets. For example, the ketone can be converted into other functional groups, such as oximes, hydrazones, or amines, which can then be coupled to fluorescent dyes, biotin (B1667282), or radioactive isotopes. These labeled molecules can be used to visualize and quantify biological processes, such as receptor binding or enzyme activity.

The synthesis of fluorescent probes is a particularly important application. A common strategy involves the reaction of the piperidinone with a linker molecule that contains a reactive group for conjugation to a fluorophore. The resulting probe can then be used in fluorescence microscopy or flow cytometry to study the localization and dynamics of its biological target in living cells. The stereochemistry of the 5-methyl group can be exploited to create probes with specific spatial orientations, which may lead to improved binding affinity and selectivity.

Furthermore, this compound can be used to synthesize affinity chromatography resins. In this application, the piperidine derivative is immobilized on a solid support, and the resulting material is used to selectively capture and purify its binding partners from complex biological mixtures. This is a powerful technique for identifying novel protein-protein interactions and for drug target validation.

Interactive Data Table: Examples of Research Probes Derived from Piperidinone Scaffolds

| Probe Type | Synthetic Strategy | Application |

| Fluorescent Probe | Coupling of a fluorophore to the piperidine nitrogen or a functionalized side chain | Live-cell imaging of target proteins |

| Biotinylated Probe | Attachment of a biotin moiety for affinity pulldown assays | Identification of protein binding partners |

| Radiolabeled Ligand | Incorporation of a radioactive isotope (e.g., ³H or ¹⁴C) | Quantitative receptor binding assays |

Future Directions and Emerging Research Avenues for 5 Methylpiperidin 3 One Hydrochloride

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-heterocycles is undergoing a transformation driven by the principles of green chemistry, which prioritize sustainability and environmental impact reduction. mdpi.com Future research on 5-Methylpiperidin-3-one hydrochloride is expected to incorporate these principles to develop more eco-friendly and efficient synthetic routes. nih.gov

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases or ketoreductases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.comrsc.org Research into biocatalytic methods for constructing the piperidinone core could lead to syntheses that operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing energy consumption and hazardous waste. rsc.org For instance, an immobilized lipase (B570770) could be explored for key bond-forming reactions in the synthesis pathway. rsc.org

Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and minimize side reactions. mdpi.com Applying this technology to the synthesis of this compound could offer a more energy-efficient production method compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. nih.gov Future synthetic strategies will likely focus on atom-economical reactions like multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the desired product, thereby reducing the number of synthetic steps and purification requirements. ajchem-a.com

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Developing synthetic routes from bio-based starting materials instead of petroleum-derived precursors. | Reduced carbon footprint, enhanced sustainability. |

| Catalysis | Employing recyclable biocatalysts or metal catalysts to lower activation energy and reduce waste. mdpi.com | Increased reaction efficiency, reduced environmental impact, catalyst reusability. |

| Benign Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. ajchem-a.com | Improved safety profile, reduced pollution. |

| Energy Efficiency | Utilizing microwave irradiation or ultrasonic methods to accelerate reactions at lower overall energy consumption. mdpi.comresearchgate.net | Faster synthesis, reduced operational costs. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond its synthesis, future research will delve into uncovering new ways to use this compound as a scaffold for creating more complex and diverse molecules. The exploration of its reactivity is crucial for expanding its utility in drug discovery and materials science.

Emerging areas of investigation include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.netnih.gov This technology could be applied to this compound for C-H functionalization or for participating in novel cycloaddition reactions, enabling the creation of derivatives that are inaccessible through traditional thermal methods.

Catalytic Asymmetric Synthesis: The development of methods to introduce chirality in a controlled manner is of paramount importance, particularly for pharmaceutical applications. Future work will likely involve the use of chiral catalysts (metal-based or organocatalysts) to perform asymmetric transformations on the this compound core, allowing for the selective synthesis of specific stereoisomers.